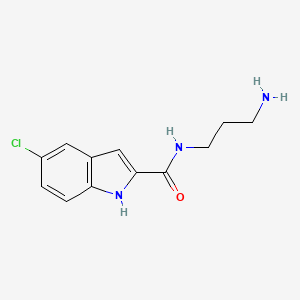

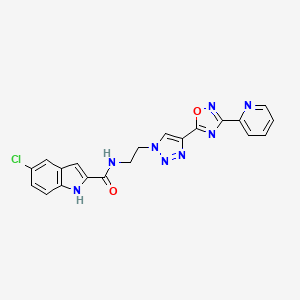

N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules with an indole nucleus is a significant area of research due to the biological activities associated with these compounds. In the first study, the synthesis of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The yield was reported to be good, and the product was characterized using various spectroscopic techniques, including HNMR, IR, and LC-MS. The synthesis process highlights the importance of controlled reaction conditions to achieve the desired product .

Molecular Structure Analysis

The molecular structure of the synthesized compound in the first study was confirmed through single-crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic crystal system with specific unit cell parameters. The crystal structure was further analyzed using Hirshfeld surface analysis to understand the intermolecular interactions responsible for molecular packing. This analysis is crucial as it provides insights into the strength of molecular packing in the crystal, which can influence the compound's stability and reactivity .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving "N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide," the synthesis methods described in the papers can be related to the general procedures that might be used for synthesizing similar indole derivatives. The reactions typically involve the formation of amide bonds and the use of coupling agents like TBTU, which are common in peptide synthesis. The reaction conditions, such as temperature and reactant ratios, are optimized to improve yield and purity, as seen in the second study for a different chloro-substituted pyridine carboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are closely related to their molecular structure. The indole nucleus, a common feature in these compounds, is known for its biological relevance. The studies provided do not directly discuss the physical and chemical properties of "N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide," but they do emphasize the importance of purity and yield in the synthesis of related compounds. For instance, the second study reports a high yield and purity for the synthesized 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, which suggests that similar attention to detail would be necessary for synthesizing and analyzing the properties of "N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide" .

科学的研究の応用

Chemical Functionalities and Allosteric Modulation

The compound N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide belongs to the family of indole-2-carboxamides, which are known for their importance in medicinal chemistry. A notable study by Khurana et al. (2014) discusses the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric modulation for the cannabinoid receptor 1 (CB1). The research identifies key structural requirements for allosteric modulation of CB1, including a critical chain length at the C3-position, an electron-withdrawing group at the C5-position, and the presence of an amino substituent. This highlights the importance of specific structural features in indole-2-carboxamides for binding affinity and biological activity (Khurana et al., 2014).

Synthesis and Structural Analysis

The synthesis and structural elucidation of indole-2-carboxamides have been extensively studied, emphasizing their significance in various pharmaceutical and biological applications. For example, Al-Ostoot et al. (2019) conducted spectroscopic and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, highlighting the molecule's crystallization in the monoclinic crystal system and the presence of intramolecular interactions influencing molecular packing (Al-Ostoot et al., 2019).

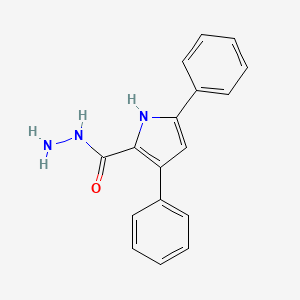

Biological Activities and Pharmaceutical Applications

Indole-2-carboxamides exhibit a wide range of biological activities, making them potential therapeutic agents. Kazan et al. (2019) synthesized a series of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides and evaluated their anticancer properties. The study demonstrated remarkable antiproliferative activity against various cancer cell lines, underscoring the potential of indole-2-carboxamides in cancer therapy (Kazan et al., 2019). Additionally, Al-Ostoot et al. (2020) synthesized an indole acetamide derivative and conducted an in silico modeling study to confirm its anti-inflammatory activity, further demonstrating the versatility of indole-2-carboxamides in addressing various health conditions (Al-Ostoot et al., 2020).

作用機序

Target of Action

Similar compounds such as aminopropyltransferases are known to interact with various biological targets

Mode of Action

It is known that similar compounds, such as aminopropyltransferases, use decarboxylated s-adenosylmethionine as an aminopropyl donor and an amine acceptor to form polyamines . This suggests that N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds are known to be involved in the metabolism and function of polyamines, which play fundamental roles in various biological systems

Pharmacokinetics

Similar compounds can be analyzed by reverse phase (rp) hplc method with simple conditions . This suggests that N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide might have similar ADME properties.

Result of Action

Similar compounds are known to have substantial roles in growth and proliferation of mammalian cells . This suggests that N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide might have similar effects.

Action Environment

Similar compounds such as (3-aminopropyl)triethoxysilane are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . This suggests that N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide might also be influenced by environmental factors.

特性

IUPAC Name |

N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c13-9-2-3-10-8(6-9)7-11(16-10)12(17)15-5-1-4-14/h2-3,6-7,16H,1,4-5,14H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOAQMLBTHTUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)

![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)

![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)

![4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole](/img/structure/B2515375.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2515377.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2515380.png)